
2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole
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Overview
Description
2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 3-chlorophenyl group and two phenyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of benzil with 3-chloroaniline in the presence of ammonium acetate and acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
N-Alkylation and Functionalization
The NH group at position 1 undergoes alkylation with electrophiles. A representative reaction with ethyl chloroacetate in dry acetone (30 hrs reflux) produces 2-(3-chlorophenyl)-4,5-diphenyl-imidazole-1-yl-acetic acid ethyl ester (66% yield) :
Reaction equation :
Imidazole+ClCH2COOEtacetone, ΔN-CH2COOEt derivative
Characteristics :
-
Further reactivity: The ester hydrazide derivative reacts with phenylisothiocyanates to form thiosemicarbazides (e.g., compound 4a: δ 8.12 ppm for NH in 1H NMR)
Catalytic Cross-Coupling and Substitution
CuI-catalyzed reactions enable functional group diversification:
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl group directs electrophiles to specific positions:
Observed reactivity :
-
Chlorine deactivates the ring but allows para-substitution in presence of strong electrophiles
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Nitration : Limited data, but analog studies show nitro groups install at position 4 of the chlorophenyl ring under mixed acid conditions
Biological Activity-Linked Modifications
Derivatives show enhanced bioactivity after functionalization:
Example :
-
2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) exhibits 89% analgesic activity via COX-2 inhibition (binding affinity: −5.516 kcal/mol) .
Structure-activity relationship :
Position Modified | Effect on Activity |
---|---|
N1-alkylation | Alters pharmacokinetics |
C2-substituents | Enhances COX-2 binding |
Stability and Degradation
-
Hydrolytic sensitivity : Stable in aqueous acid but undergoes ring-opening in strong bases
This compound’s versatility in nucleophilic, electrophilic, and transition metal-catalyzed reactions makes it valuable for medicinal chemistry and materials science. Contemporary research prioritizes CuI-mediated cross-couplings and N-functionalization to develop bioactive analogs .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that imidazole derivatives, including 2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole, exhibit significant anticancer properties. For instance, a series of diphenyl-1H-imidazole analogs were synthesized and evaluated for their inhibitory effects on the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication. The compounds showed inhibition rates ranging from 88% to 99%, indicating their potential as antiviral agents against COVID-19 variants .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a study comparing various imidazole derivatives, those containing the chlorophenyl group exhibited enhanced anti-inflammatory activity. Specifically, one derivative demonstrated an inhibition rate of 83.40% in a rat paw edema model, surpassing the standard drug indomethacin . This suggests that modifications to the imidazole structure can significantly influence its biological activity.
Antibacterial and Antifungal Properties
In addition to its anti-inflammatory effects, this compound has shown promising antibacterial and antifungal activities. A study reported that several synthesized derivatives displayed moderate to good antibacterial effects against strains such as E. coli and S. aureus, with some compounds achieving inhibition zones comparable to standard antibiotics . Furthermore, antifungal activity was noted against Candida albicans, reinforcing the compound's versatility in combating various pathogens.
Anticonvulsant Potential
Another area of interest is the anticonvulsant activity of imidazole derivatives. Research indicates that certain substituted imidazoles possess significant anticonvulsant effects, with specific compounds exhibiting high efficacy in seizure models . This opens avenues for further exploration of this compound as a candidate for treating epilepsy and related disorders.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of these compounds with various biological targets. For instance, one study utilized Schrödinger software to analyze the interaction between imidazole derivatives and the COX-2 receptor, revealing promising binding affinities that correlate with their analgesic and anti-inflammatory activities . Such computational approaches are crucial for guiding the design of more potent derivatives.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4,5-diphenyl-1H-imidazole
- 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
- 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable target for research and development.
Biological Activity
2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.
Synthesis
The compound can be synthesized using various methods, including one-pot four-component reactions. The synthesis typically involves the reaction of appropriate phenyl and imidazole derivatives under controlled conditions to yield the desired structure. Characterization is performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity.
Biological Activities
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit notable anti-inflammatory properties. For instance, compounds containing this moiety have shown significant inhibition of inflammation in various animal models. In a study comparing these compounds to standard anti-inflammatory drugs like diclofenac, some derivatives displayed comparable efficacy at similar dosages (100 mg/kg) .
Table 1: Anti-inflammatory Activity Comparison
Compound | Dose (mg/kg) | Inhibition (%) |
---|---|---|
2g | 100 | 89 |
Diclofenac | 50 | 100 |
2. Antimicrobial Activity
The imidazole derivatives have also been evaluated for their antimicrobial effects. Specifically, studies indicate that they possess moderate to good antibacterial and antifungal activities against various pathogens. Molecular docking studies suggest that these compounds interact effectively with target proteins such as glucosamine 6-phosphate synthase, which is crucial for bacterial cell wall synthesis .
Table 2: Antimicrobial Activity
Compound | Target | Activity |
---|---|---|
Compound 1 | GlcN-6-P synthase | Inhibitory |
Compound 2 | Ciprofloxacin | Better binding energy |
3. Anticancer Potential
In vitro studies have shown that certain derivatives of this imidazole compound exhibit anticancer properties against various human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancers. For example, one derivative demonstrated a GI50 value of 2.3 µM compared to doxorubicin's GI50 of 1.1 µM . This suggests that while the compound is potent, it may require further optimization for enhanced efficacy.
Table 3: Anticancer Activity
Compound | Cell Line | GI50 (µM) |
---|---|---|
Derivative A | Panc-1 | 2.3 |
Doxorubicin | Panc-1 | 1.1 |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (3CLpro), demonstrating high enzyme inhibition percentages in vitro . This suggests potential therapeutic applications in antiviral drug development.
- Receptor Binding : Molecular docking studies reveal that the compound binds effectively to various receptors involved in inflammatory processes and microbial resistance mechanisms .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anti-inflammatory Effects : A study involving animal models showed that treatment with a derivative led to a significant reduction in inflammation markers compared to untreated controls .
- Antiviral Activity Assessment : Another investigation assessed the antiviral activity against different strains of SARS-CoV-2, indicating promising results with moderate efficacy against both ancestral and Delta variants .
Properties
CAS No. |
29898-73-5 |
---|---|
Molecular Formula |
C21H15ClN2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C21H15ClN2/c22-18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)20(24-21)16-10-5-2-6-11-16/h1-14H,(H,23,24) |
InChI Key |
YXMFBWYRZZVABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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